
Precorrin 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Precorrin 8, also known as this compound, is a useful research compound. Its molecular formula is C45H60N4O14 and its molecular weight is 881 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Pathways
Cobalamin Biosynthesis
Precorrin 8 plays a pivotal role in the biosynthetic pathway leading to cobalamin. It is synthesized from precorrin-7 through a series of enzymatic reactions, including methylation and rearrangement processes. The enzyme CobH catalyzes the migration of a methyl group from C-11 to C-12 of precorrin-8, producing hydrogenobyrinic acid, which is a precursor to cobalamin . The elucidation of these pathways has been facilitated by advanced techniques such as EPR spectroscopy, which allows researchers to track the transformations involving cobalt-containing intermediates .
Siroheme Production
In addition to its role in cobalamin synthesis, this compound is also involved in the biosynthesis of siroheme, an important cofactor for various enzymes. The understanding of this pathway has implications for metabolic engineering aimed at enhancing siroheme production in microbial systems .
Enzyme Optimization
Kinetic Modeling and Optimization
Research has focused on optimizing the enzymatic pathways that lead to increased yields of precorrin-8 and its derivatives. For instance, studies have utilized response surface methodology to optimize enzyme concentrations involved in the synthesis of precorrin-2, a direct precursor to precorrin-8. By fine-tuning enzyme ratios and substrate concentrations, researchers have achieved significant increases in productivity . This approach demonstrates the potential for enhancing biochemical production through targeted enzyme optimization.
Isolation of Intermediates
Recent advancements have allowed for the isolation and characterization of pathway intermediates like precorrin-8 using engineered enzymes. These studies provide insights into the enzymatic mechanisms and stability of precorrin intermediates, which are crucial for understanding their roles in metabolic pathways .
Potential Therapeutic Applications
Pharmaceutical Development
The methyltransferase activity associated with this compound derivatives has garnered interest for potential therapeutic applications. Methylation processes are critical for regulating various biological functions, including gene expression and metabolic pathways. Compounds derived from this compound may serve as leads for developing small molecule inhibitors targeting specific methyltransferases linked to diseases such as cancer and neurodegenerative disorders .
Biotechnological Applications
The ability to manipulate precorrin biosynthetic pathways opens avenues for biotechnological applications, including the production of vitamin B12 supplements and other bioactive compounds. By engineering microbial systems to enhance the synthesis of precorrin intermediates, it is possible to create more efficient production platforms for these essential nutrients .
Case Studies
Q & A
Q. Basic: What is the enzymatic role of Precorrin 8X in vitamin B12 biosynthesis, and how can its position in the aerobic pathway be experimentally validated?
Answer:
Precorrin 8X is a key intermediate in the aerobic biosynthesis pathway of vitamin B12, where it undergoes isomerization to form hydrogenobyrinic acid, a direct precursor to cobyrinic acid . To validate its role:
- Methodology : Use isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) in Pseudomonas denitrificans or Synechocystis cultures to trace metabolic flux.
- Analytical Tools : Employ liquid chromatography-mass spectrometry (LC-MS) to identify intermediates and nuclear magnetic resonance (NMR) for structural confirmation.
- Enzyme Assays : Purify precorrin isomerase (e.g., CbiE) and test substrate specificity using recombinant protein expressed in E. coli .
Q. Advanced: How can structural discrepancies between precorrin-8 methyltransferase homologs inform functional studies of enzymes acting on Precorrin 8?
Answer:
Structural comparisons using tools like FATCAT (Flexible structure AlignmenT by Chaining Aligned fragment pairs allowing Twists) reveal evolutionary divergences. For example:
- Case Study : Dhaf4260’s C-terminal domain shares a 3.1 Å Cα r.m.s.d. with precorrin-8 methyltransferase (PDB:1f38) despite low sequence similarity (9%). Differences include inverted β-strands and helical insertions .
- Methodology : Perform molecular dynamics simulations to assess substrate-binding pocket flexibility. Validate predictions via site-directed mutagenesis and kinetic assays (e.g., <i>K</i>m and <i>V</i>max measurements) .
Q. Advanced: How do researchers resolve contradictions in substrate specificity of precorrin isomerases across bacterial species?
Answer:
Discrepancies arise in organisms like P. denitrificans (aerobic) versus Propionibacterium shermanii (anaerobic), where hydrogenobyrinic acid or precorrin-6 may act as substrates . Strategies include:
- Comparative Genomics : Identify orthologs of cbiE and analyze operon structures for co-regulated genes.
- Heterologous Expression : Clone isomerases into knockout strains (e.g., Synechocystis ΔcbiE) and monitor metabolite rescue via LC-MS .
- Cofactor Profiling : Test metal dependence (e.g., cobalt vs. nickel) using inductively coupled plasma mass spectrometry (ICP-MS) .
Q. Basic: What experimental approaches are used to detect and quantify Precorrin 8X in microbial cultures?
Answer:
- Extraction : Use methanol:water (4:1) at acidic pH to stabilize labile intermediates.
- Detection : High-resolution LC-MS/MS with electrospray ionization (ESI) in positive ion mode.
- Quantification : Spike cultures with deuterated internal standards (e.g., d4-Precorrin 8X) for calibration .
Q. Advanced: How can transcriptional regulation of coaT (cobalt exporter) be linked to Precorrin 8X metabolism in cyanobacteria?
Answer:
In Synechocystis, CoaR (a MerR-like regulator) activates coaT transcription under cobalt stress.
- Methodology :
Q. Basic: What genetic tools are available to study Precorrin 8X-deficient mutants?
Answer:
- Knockout Strains : Use CRISPR-Cas9 or homologous recombination to delete cbi genes (e.g., cbiE, cbiT).
- Complementation : Express genes in trans via plasmid vectors with inducible promoters (e.g., Ptet).
- Phenotypic Screening : Monitor growth under cobalt-limited conditions or vitamin B12 auxotrophy .
Q. Advanced: How do oxygen-dependent and anaerobic pathways for Precorrin 8X metabolism diverge mechanistically?
Answer:
- Aerobic Pathway : Requires molecular oxygen for ring contraction and methyl group additions (e.g., precorrin-3B → precorrin-4 via CbiL).
- Anaerobic Pathway : Utilizes radical SAM enzymes (e.g., CbiH) for methyl transfers without oxygen.
- Validation : Compare <sup>18</sup>O2 incorporation in aerobic vs. anaerobic cultures using isotope ratio mass spectrometry (IRMS) .
Q. Basic: What are the limitations of current in vitro reconstitution assays for Precorrin 8X-related enzymes?
Answer:
- Substrate Instability : Precorrin intermediates degrade rapidly; use anaerobic chambers and cryo-preservation.
- Cofactor Requirements : Ensure adequate S-adenosylmethionine (SAM) and metal ions (Co<sup>2+</sup>) in reaction buffers.
- Sensitivity : Combine stopped-flow spectroscopy with fluorescence quenching for real-time monitoring .
Q. Advanced: How can metagenomic data reveal novel Precorrin 8X biosynthetic pathways in uncultured microbes?
Answer:
- Workflow :
Q. Advanced: What statistical methods are appropriate for analyzing contradictory data in Precorrin 8X metabolic flux studies?
Answer:
- Bayesian Inference : Model flux uncertainty using Markov chain Monte Carlo (MCMC) sampling.
- Principal Component Analysis (PCA) : Identify outliers in multi-omics datasets (e.g., transcriptomics + metabolomics).
- Meta-Analysis : Pool data from independent studies (e.g., Km values) using random-effects models .
Propiedades
Fórmula molecular |
C45H60N4O14 |
---|---|
Peso molecular |
881 g/mol |
Nombre IUPAC |
3-[(1R,2S,3S,5Z,7S,8S,11S,15R,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,11,12,15,17-octamethyl-3,8,10,15,18,19-hexahydrocorrin-8-yl]propanoic acid |
InChI |
InChI=1S/C45H60N4O14/c1-21-36-24(9-12-29(50)51)23(3)44(7,48-36)18-28-25(10-13-30(52)53)42(5,19-34(60)61)39(46-28)22(2)37-26(11-14-31(54)55)43(6,20-35(62)63)45(8,49-37)40-27(17-33(58)59)41(4,38(21)47-40)16-15-32(56)57/h21,25-27,40H,9-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b39-22-/t21-,25+,26+,27-,40?,41+,42-,43-,44-,45-/m0/s1 |
Clave InChI |
IGCZFSMEIXUSJY-RATFVIFXSA-N |
SMILES isomérico |
C[C@H]1C2=N[C@@](CC3=N/C(=C(\C4=N[C@@](C5[C@@H]([C@@](C1=N5)(C)CCC(=O)O)CC(=O)O)([C@@]([C@@H]4CCC(=O)O)(C)CC(=O)O)C)/C)/[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C |
SMILES canónico |
CC1C2=NC(CC3=NC(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)O)C)C)C(C3CCC(=O)O)(C)CC(=O)O)(C(=C2CCC(=O)O)C)C |
Sinónimos |
precorrin 8x precorrin-8x |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.